

The Pharmacological Profile of AGN-201904Z: A Technical Overview

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Compound of Interest

Compound Name: AGN-201904Z

Cat. No.: B15572082

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Introduction

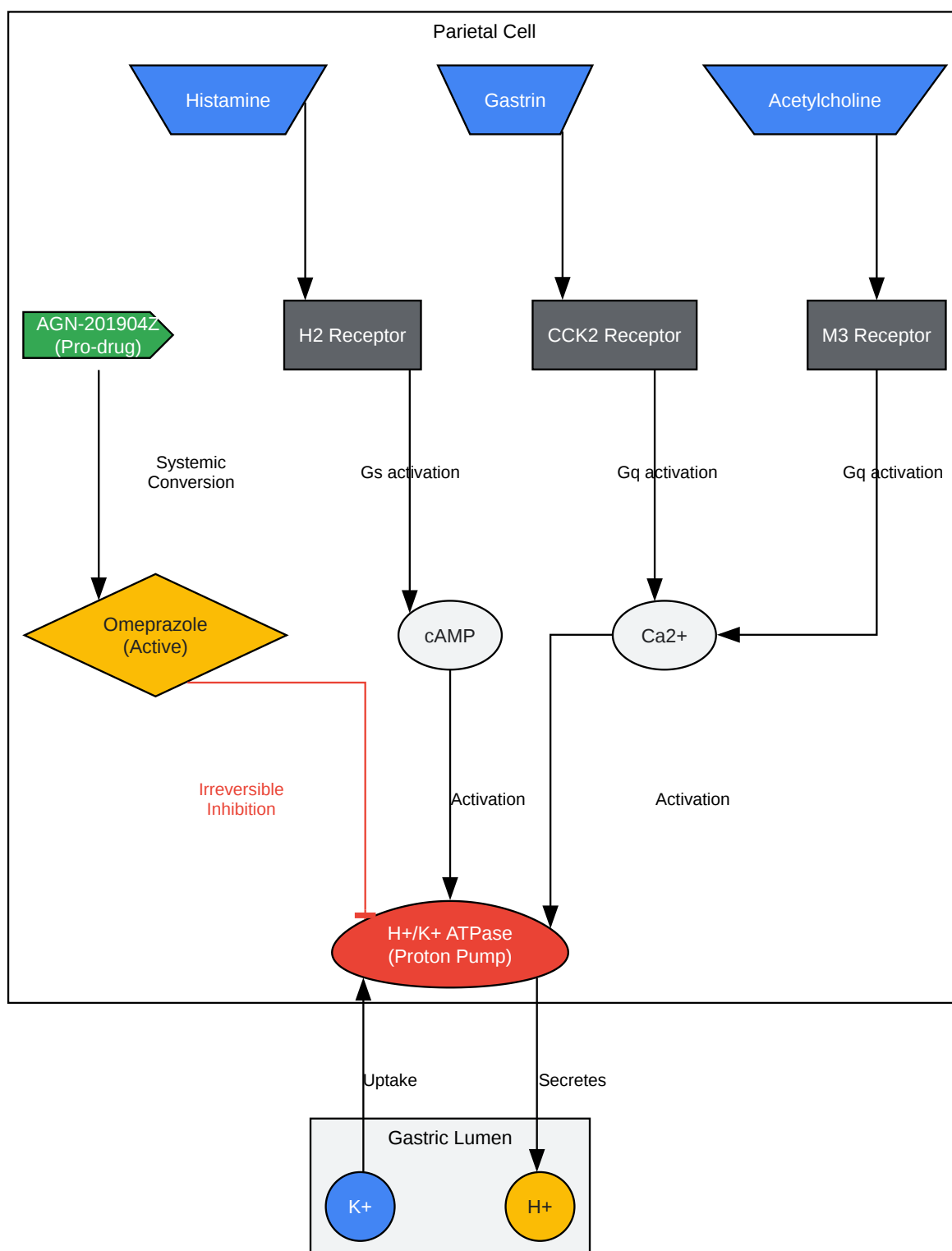
AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole, developed as a next-generation proton pump inhibitor (PPI).^{[1][2][3]} This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used in a key clinical study. **AGN-201904Z** is designed for a prolonged residence time of its active metabolite, omeprazole, in the systemic circulation, aiming for a more consistent and sustained suppression of gastric acid.^{[1][2][3]}

Mechanism of Action

As a pro-drug, **AGN-201904Z** is rapidly converted to its active form, omeprazole, in the systemic circulation.^{[1][2][3]} Omeprazole, a substituted benzimidazole, acts as an irreversible inhibitor of the gastric H⁺/K⁺ ATPase (proton pump) in the secretory canaliculi of parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. By covalently binding to the sulfhydryl groups of cysteine residues in the H⁺/K⁺ ATPase, omeprazole inactivates the pump, thereby inhibiting both basal and stimulated gastric acid secretion.

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

The following diagram illustrates the signaling pathways involved in gastric acid secretion and the point of intervention for proton pump inhibitors like omeprazole.



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Caption: Gastric acid secretion pathway and PPI inhibition.

Pharmacokinetic Profile

A key clinical study compared the pharmacokinetic profiles of **AGN-201904Z** (600 mg/day) and esomeprazole (40 mg/day) in healthy *Helicobacter pylori*-negative male volunteers over 5 days.

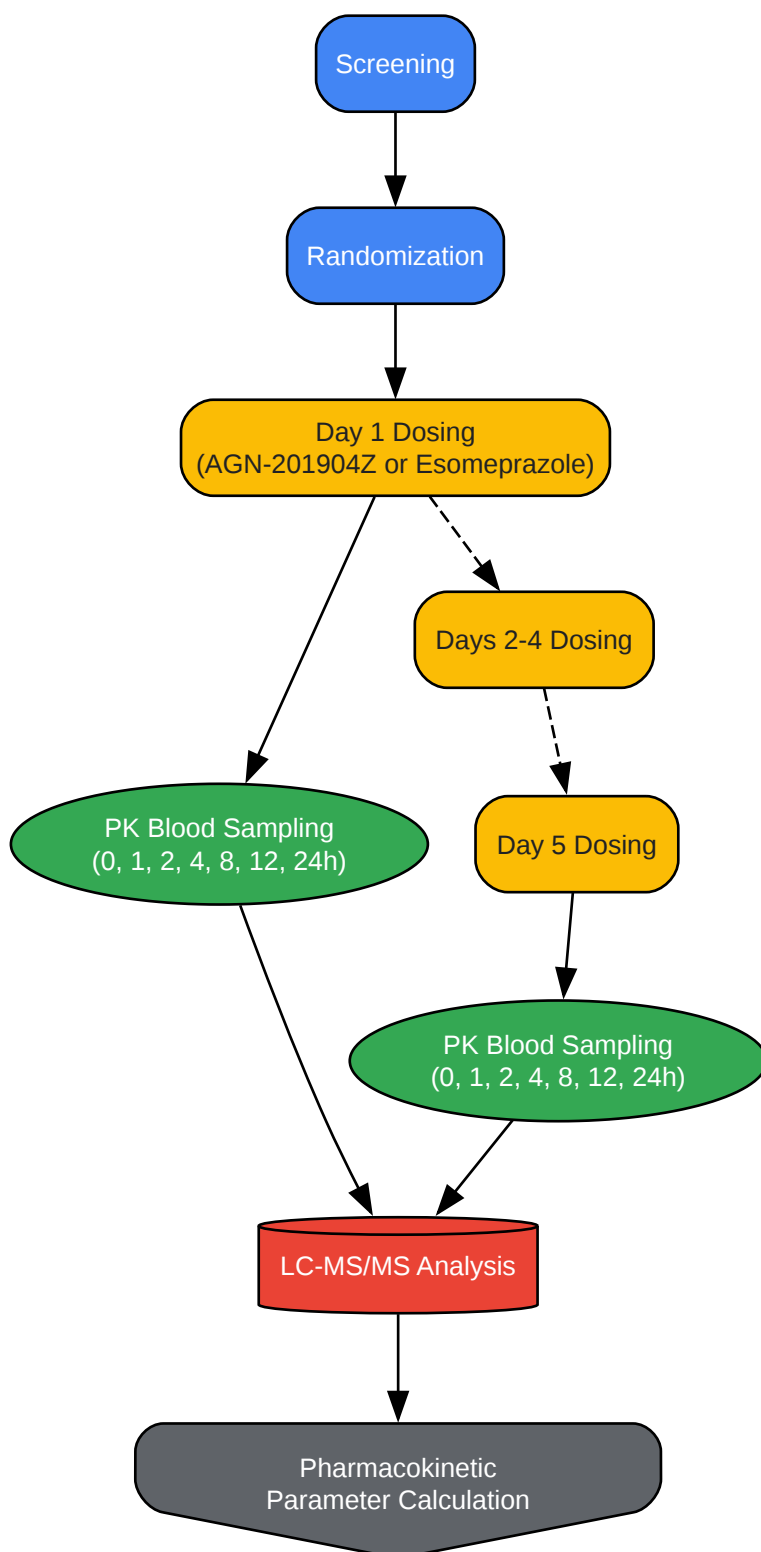
Data Presentation

Parameter	AGN-201904Z (Omeprazole) - Day 1	Esomeprazole - Day 1	AGN-201904Z (Omeprazole) - Day 5	Esomeprazole - Day 5
Cmax (ng/mL)	380.3 ± 147.1	1269.4 ± 610.9	741.4 ± 359.3	1798.8 ± 674.8
Tmax (hr)	8.0 (4.0 - 12.0)	2.0 (1.0 - 4.0)	8.0 (4.0 - 12.0)	2.0 (1.0 - 4.0)
AUC ₀₋₂₄ (ng·hr/mL)	3139.6 ± 968.3	3110.8 ± 1515.2	6828.6 ± 2873.3	5576.4 ± 2452.9
Half-life (hr)	2.9 ± 1.0	1.2 ± 0.3	3.5 ± 1.5	1.5 ± 0.3

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Data for **AGN-201904Z** reflects the measurements of its active metabolite, omeprazole.

The area under the curve (AUC) for omeprazole following **AGN-201904Z** administration was approximately twice that of esomeprazole by day 5, indicating a more prolonged systemic exposure.[3]

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for the pharmacokinetic arm of the clinical study.

Pharmacodynamic Profile

The pharmacodynamic effects of **AGN-201904Z** were assessed by continuous 24-hour intragastric pH monitoring.

Data Presentation

Parameter	AGN-201904Z - Day 1	Esomeprazole - Day 1	AGN-201904Z - Day 5	Esomeprazole - Day 5
Median 24-h pH	4.8	3.7	5.6	4.5
Median Nocturnal pH	4.6	2.1	5.4	3.0
% Time pH \geq 4 (24-h)	67.2%	49.6%	80.8%	63.8%
% Time pH \geq 4 (Nocturnal)	66.8%	38.0%	85.0%	49.6%

On day 1, **AGN-201904Z** demonstrated a significantly higher median nocturnal pH and a greater percentage of nocturnal time with pH \geq 4 compared to esomeprazole.[3] By day 5, both the 24-hour and median nocturnal pH were significantly higher for the **AGN-201904Z** group (p < 0.0001).[3]

Experimental Protocols

Clinical Study Design

A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, *Helicobacter pylori* negative male volunteers.[3]

- Treatment Arms:
 - **AGN-201904Z**: 600 mg enteric-coated capsules administered once daily for 5 days.
 - Esomeprazole: 40 mg delayed-release tablets administered once daily for 5 days.[3]

Pharmacodynamic Assessment

- Method: Continuous 24-hour intragastric pH recordings were performed at baseline, and on days 1, 3, and 5 of treatment.
- Equipment: An ambulatory pH recorder was used for data collection.

Pharmacokinetic Assessment

- Method: Blood samples were collected to determine the concentrations of **AGN-201904Z**, its active metabolite omeprazole, and esomeprazole.
- Sampling Times: Samples were taken prior to dosing and at 1, 2, 4, 8, 12, and 24 hours post-dose on days 1 and 5.
- Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the analysis of plasma concentrations.

Conclusion

AGN-201904Z demonstrates a distinct pharmacological profile characterized by its conversion to omeprazole with a prolonged systemic exposure. This results in a significantly greater and more sustained suppression of intragastric acid, particularly during the nocturnal period, when compared to a standard dose of esomeprazole.[3] The data suggests that **AGN-201904Z** has the potential to offer improved clinical efficacy for true once-a-day treatment of acid-related disorders.[1][3]

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